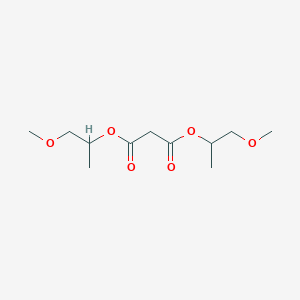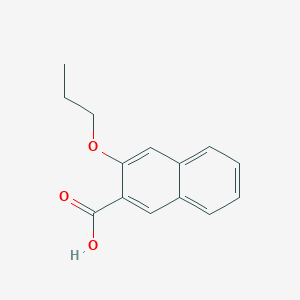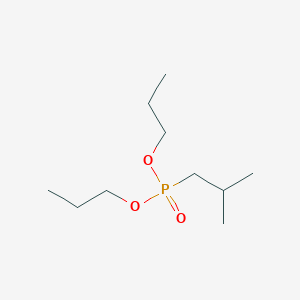
Dipropyl (2-methylpropyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two propyl groups and one 2-methylpropyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including agriculture, medicine, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (2-methylpropyl)phosphonate typically involves the reaction of trialkyl phosphites with alkyl halides under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form the desired phosphonate ester. For example, the reaction of triethyl phosphite with 2-methylpropyl bromide under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve distillation or crystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl (2-methylpropyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphines.
Substitution: The alkyl groups attached to the phosphorus atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids or phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl (2-methylpropyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Phosphonates are studied for their potential as enzyme inhibitors and their role in metabolic pathways.
Medicine: Some phosphonates are investigated for their antiviral and anticancer properties.
Industry: Phosphonates are used as flame retardants, plasticizers, and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of dipropyl (2-methylpropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in designing enzyme inhibitors for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropyl methylphosphonate
- Diisopropyl methylphosphonate
- Dimethyl (2-methylpropyl)phosphonate
Uniqueness
Dipropyl (2-methylpropyl)phosphonate is unique due to its specific alkyl group arrangement, which can influence its reactivity and binding affinity to molecular targets. Compared to other similar compounds, it may exhibit different physical properties, such as solubility and boiling point, which can affect its application in various fields .
Propiedades
Número CAS |
88093-46-3 |
|---|---|
Fórmula molecular |
C10H23O3P |
Peso molecular |
222.26 g/mol |
Nombre IUPAC |
1-dipropoxyphosphoryl-2-methylpropane |
InChI |
InChI=1S/C10H23O3P/c1-5-7-12-14(11,9-10(3)4)13-8-6-2/h10H,5-9H2,1-4H3 |
Clave InChI |
VVEAFPPWZRPDRX-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(CC(C)C)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{4-[3-(Butylamino)propoxy]phenyl}(2-phenylindolizin-3-yl)methanone](/img/structure/B14395593.png)
![7,11,11-Trimethylspiro[5.5]undeca-1,7-dien-3-one](/img/structure/B14395613.png)


![2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14395630.png)
![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)
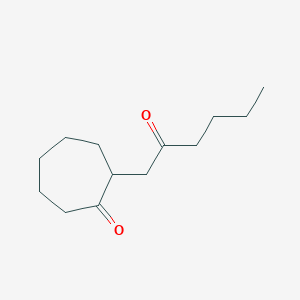


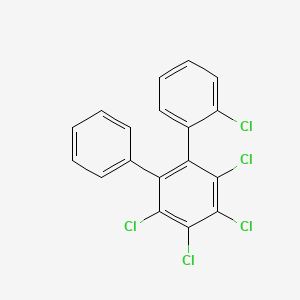
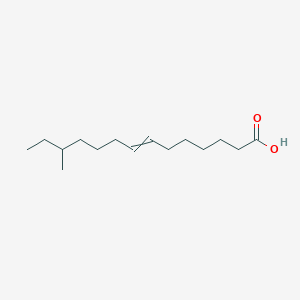
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
